(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one
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Overview
Description
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one is an organic compound characterized by its unique oxetane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable epoxide with a phenyl-substituted ketone in the presence of a strong base. The reaction conditions often include temperatures ranging from 0°C to room temperature and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxetane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane-2,3-diones, while reduction can produce oxetane-2-ols.
Scientific Research Applications
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound’s unique structure makes it valuable in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, its potential antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Similar Compounds
(3R)-3alpha-Isopropyl-4alpha-phenyloxetane-2-one: shares structural similarities with other oxetane derivatives, such as 3,3-dimethyl-4-phenyl-oxetane and 3-isopropyl-4-methyl-oxetane.
Uniqueness
- The presence of both isopropyl and phenyl groups in this compound imparts unique steric and electronic properties, distinguishing it from other oxetane compounds. These features contribute to its distinct reactivity and potential applications in various fields.
Properties
CAS No. |
652150-99-7 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
(3R,4R)-4-phenyl-3-propan-2-yloxetan-2-one |
InChI |
InChI=1S/C12H14O2/c1-8(2)10-11(14-12(10)13)9-6-4-3-5-7-9/h3-8,10-11H,1-2H3/t10-,11+/m1/s1 |
InChI Key |
CFQNVMWZZPLFFH-MNOVXSKESA-N |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](OC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1C(OC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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